molecular formula C12H19NO3 B13974033 Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

Cat. No.: B13974033
M. Wt: 225.28 g/mol
InChI Key: ATLKTOYVLKNXJV-UHFFFAOYSA-N
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Description

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate is a chiral pyrrolidine derivative characterized by a tert-butyl carbamate group at the 1-position and a propargyl ether substituent at the 3-position of the pyrrolidine ring. Its molecular formula is C₁₀H₁₂O₂, with a molecular weight of 164.21 . The tert-butyl group provides steric protection to the carbamate moiety, enhancing stability during synthetic processes, while the propargyloxy group offers reactivity in click chemistry applications (e.g., copper-catalyzed azide-alkyne cycloaddition). This compound is primarily employed as a key intermediate in pharmaceutical research, particularly for modifying pharmacokinetic properties or introducing functional handles in drug candidates .

Properties

IUPAC Name

tert-butyl 3-prop-2-ynoxypyrrolidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-5-8-15-10-6-7-13(9-10)11(14)16-12(2,3)4/h1,10H,6-9H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATLKTOYVLKNXJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(C1)OCC#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation Methods of Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate

General Synthetic Strategy

The preparation of this compound generally involves two key steps:

  • Protection of the pyrrolidine nitrogen with a tert-butyl carbamate (Boc) group.
  • Introduction of the propargyloxy substituent at the 3-position via nucleophilic substitution of a hydroxy group with propargyl bromide.

The synthetic route typically starts from a Boc-protected 3-hydroxypyrrolidine derivative, followed by alkylation with propargyl bromide in the presence of a strong base.

Detailed Synthetic Procedure

Starting Material Preparation
  • Boc-Protected 4-Hydroxypyrrolidine-1-carboxylate is prepared by protecting 4-hydroxyproline with tert-butyl carbamate groups. For example, Boc-protected 4-hydroxyproline is suspended with benzyltriethylammonium chloride, potassium carbonate, and tert-butyl bromide in N,N-dimethylacetamide (DMA) at 55 °C for 21 hours, followed by extraction and purification to yield di-tert-butyl (2S,4R)-4-hydroxypyrrolidine-1,2-dicarboxylate with an 83% yield.
Alkylation with Propargyl Bromide
  • The hydroxyl group on the Boc-protected pyrrolidine is deprotonated using sodium hydride (NaH) in dimethylformamide (DMF) at low temperature (-25 °C).
  • Propargyl bromide is added dropwise to the reaction mixture, which is then allowed to warm to room temperature and stirred overnight.
  • The reaction is quenched with methanol and brine, followed by extraction with dichloromethane (DCM), washing, drying, and concentration to afford the desired this compound.

Representative Reaction Scheme

Step Reagents & Conditions Yield (%) Notes
1 Boc protection of 4-hydroxyproline in DMA, K2CO3, TBBr, 55 °C, 21 h 83 Formation of di-tert-butyl 4-hydroxypyrrolidine-1,2-dicarboxylate
2 NaH (base), DMF, -25 °C; propargyl bromide, room temp, overnight 80-90 Alkylation to introduce propargyloxy group

Alternative Synthetic Routes and Variations

  • In some protocols, the propargylation step is performed using different bases or solvents, such as sodium hydride in tetrahydrofuran (THF) or potassium carbonate in acetone, depending on substrate solubility and reactivity.
  • The Boc group can be introduced either before or after the propargylation step, but protection prior to alkylation is preferred to avoid side reactions.
  • The use of dry solvents and inert atmosphere (argon or nitrogen) is standard to prevent moisture-sensitive side reactions.

Purification and Characterization

  • The crude product is typically purified by extraction and washing with brine, followed by drying over magnesium sulfate and concentration under reduced pressure.
  • Further purification may involve column chromatography on silica gel using suitable eluents.
  • Characterization is performed by ^1H NMR, ^13C NMR, and mass spectrometry to confirm the structure and purity of the compound.

Research Findings and Analysis

  • The alkylation of Boc-protected hydroxy pyrrolidines with propargyl bromide is efficient, yielding high purity products suitable for further synthetic applications.
  • The reaction conditions are mild, and the procedure is reproducible with yields commonly reported between 80-90%.
  • The propargyloxy substituent introduced is compatible with subsequent click chemistry reactions, making this compound a valuable intermediate in complex molecule synthesis.
  • Enantiopurity is preserved throughout the synthesis when starting from optically pure hydroxyproline derivatives, important for pharmaceutical applications.

Summary Table of Preparation Methods

Parameter Description
Starting Material Boc-protected 4-hydroxypyrrolidine derivatives
Key Reagents Sodium hydride (NaH), propargyl bromide, DMF
Reaction Conditions -25 °C to room temperature, overnight stirring
Solvents DMF, DCM for extraction
Yield Range 80-90%
Purification Methods Extraction, drying, rotary evaporation, column chromatography
Characterization Techniques ^1H NMR, ^13C NMR, mass spectrometry
Notes Use of dry solvents and inert atmosphere recommended; enantiopurity maintained if starting from chiral precursors

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the alkyne group to an alkene or alkane.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-yn-1-yloxy group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst, and nucleophiles like amines or thiols .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while reduction can produce alkenes or alkanes. Substitution reactions can result in a variety of substituted pyrrolidine derivatives .

Scientific Research Applications

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The prop-2-yn-1-yloxy group can participate in covalent bonding with active site residues, leading to inhibition or modulation of enzyme activity. The pyrrolidine ring and tert-butyl ester group contribute to the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The tert-butyl pyrrolidine-1-carboxylate scaffold is versatile, with modifications at the 3-position leading to diverse derivatives. Below is a comparative analysis of structurally related compounds:

Table 1: Key Structural and Molecular Features of Comparable Compounds
Compound Name (CAS or Catalog No.) Substituent at Pyrrolidine 3-Position Molecular Formula Molecular Weight Key Features Reference
Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate Propargyl ether C₁₀H₁₂O₂ 164.21 Chiral (R-configuration), alkyne reactivity
tert-Butyl 3-(2-methoxy-5-methylpyridin-3-yl)pyrrolidine-1-carboxylate (1228665-86-8) Methoxy-methylpyridyl C₁₆H₂₄N₂O₃ 292.37 Pyridine ring enhances aromatic interactions; methoxy group influences solubility
tert-Butyl 3-((6-chloro-5-iodopyridin-3-yloxy)methyl)pyrrolidine-1-carboxylate Chloro-iodopyridyloxymethyl C₁₆H₂₁ClIN₂O₃ 474.71 Halogenated pyridine increases molecular weight; potential for cross-coupling reactions
(±)-trans-1-tert-Butyl 3-methyl 4-(2-fluoro-6-(pyrrolidin-1-yl)pyridin-3-yl)pyrrolidine-1,3-dicarboxylate (HB613) Fluoro-pyrrolidinylpyridyl C₂₀H₂₈FN₃O₄ 393.45 Bicyclic structure with fluorine; higher complexity for targeted binding
Tert-butyl (3R,4S)-3-hydroxy-4-methyl-3-(trifluoromethyl)pyrrolidine-1-carboxylate (1052713-78-6) Hydroxy-methyl-trifluoromethyl C₁₁H₁₈F₃NO₃ 281.26 Trifluoromethyl enhances metabolic stability; chiral centers impact biological activity
Tert-butyl 3-fluoro-4-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate (2446246-86-0) Fluoro-propargyl ether C₁₂H₁₈FNO₃ 243.27 Fluorine adjacent to propargyloxy alters electronic properties

Chirality and Stereochemical Impact

Chirality is a critical factor in biological activity. While the target compound is specified as (3R) (), others like HB613 () are racemic (±-trans), which may necessitate resolution steps for enantiopure drug synthesis. The (3R,4S) configuration in highlights the role of stereochemistry in optimizing target engagement and reducing off-target effects.

Biological Activity

Tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate, also known as (S)-tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

  • CAS Number : 1213789-15-1
  • Molecular Formula : C₁₃H₁₉NO₃
  • Molecular Weight : 239.31 g/mol
  • Structure : The compound features a pyrrolidine ring with a tert-butyl group and a prop-2-yn-1-yloxy substituent.

Research indicates that this compound exhibits several biological activities:

  • Antioxidant Activity : The compound has shown potential in reducing oxidative stress, which is linked to various diseases including neurodegenerative disorders .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated .
  • Neuroprotective Effects : There is evidence suggesting that this compound can protect neuronal cells against damage from amyloid-beta (Aβ) peptides, which are implicated in Alzheimer's disease .

Neuroprotective Studies

A study published in Frontiers in Pharmacology demonstrated that this compound could significantly reduce neuronal cell death induced by Aβ exposure. The mechanism was attributed to the inhibition of pro-inflammatory cytokines such as TNF-α and the reduction of free radicals .

Antimicrobial Studies

In vitro assessments have indicated that the compound exhibits activity against certain bacterial strains. For instance, it was tested against Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition . Further studies are necessary to determine the exact pathways involved in its antimicrobial action.

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntioxidantReduces oxidative stress
AntimicrobialInhibits growth of specific bacteria
NeuroprotectiveProtects neurons from Aβ-induced damage

Q & A

Basic Research Questions

Q. What are common synthetic routes for preparing tert-butyl 3-(prop-2-yn-1-yloxy)pyrrolidine-1-carboxylate?

  • Methodological Answer : Synthesis typically involves functionalization of the pyrrolidine ring. A key step is introducing the propargyl ether group via nucleophilic substitution or Mitsunobu reactions. For example, tert-butyl-protected pyrrolidine intermediates can undergo alkoxylation using propargyl bromide in the presence of a base (e.g., NaH) in anhydrous THF or DMF . Deprotection of the tert-butyl group (e.g., using trifluoroacetic acid in dichloromethane) may follow, with purification via column chromatography (hexane/EtOAC gradients) to isolate the product .

Q. How can the purity of this compound be verified post-synthesis?

  • Methodological Answer : Analytical techniques include:

  • HPLC (≥97% purity threshold, using reverse-phase C18 columns and acetonitrile/water gradients) .
  • NMR spectroscopy (¹H and ¹³C) to confirm structural integrity, with characteristic peaks for the tert-butyl group (~1.4 ppm, singlet) and propargyl ether protons (~4.7 ppm, triplet) .
  • Mass spectrometry (HRMS or ESI-MS) to validate molecular weight (e.g., expected [M+H]⁺ for C₁₂H₁₉NO₃: 226.1443) .

Q. What storage conditions are optimal for this compound?

  • Methodological Answer : Store at 4°C in airtight, light-resistant containers under inert gas (e.g., argon) to prevent hydrolysis or oxidation. Long-term stability tests indicate no degradation over 6 months under these conditions .

Advanced Research Questions

Q. How can conflicting data on reaction yields (e.g., 62% vs. 92% in similar protocols) be resolved?

  • Methodological Answer : Yield discrepancies often arise from:

  • Catalyst efficiency : Use of DMAP or TEA in stoichiometric vs. catalytic amounts .
  • Solvent purity : Anhydrous dichloromethane (≤50 ppm H₂O) improves propargylation efficiency by reducing side reactions .
  • Temperature control : Reactions at 0–20°C minimize thermal decomposition of intermediates .
    • Experimental Design : Perform controlled replicates with standardized reagents and in-situ monitoring (e.g., TLC) to isolate variables .

Q. What strategies address stereochemical challenges during synthesis?

  • Methodological Answer : For enantiomerically pure derivatives:

  • Chiral auxiliaries : Use (R)- or (S)-configured starting materials (e.g., tert-butyl (3R)-3-hydroxypyrrolidine-1-carboxylate) .
  • Asymmetric catalysis : Employ Pd-catalyzed propargylation with chiral ligands (e.g., BINAP) to control stereochemistry at the propargyl ether position .
  • Analytical validation : X-ray crystallography (via SHELXL ) or chiral HPLC (e.g., Chiralpak IA column) confirms enantiopurity .

Q. How can structural ambiguities in crystallographic data be resolved?

  • Methodological Answer :

  • Software tools : Use SHELX for refinement and Mercury for void analysis and packing similarity calculations.
  • Data cross-validation : Compare experimental XRD data with DFT-optimized molecular geometries to identify outliers in bond lengths/angles .
  • Twinned crystals : Apply SHELXL’s TWIN/BASF commands to model twinning and improve R-factors .

Data Contradiction Analysis

Q. Why do reported melting points vary across studies (e.g., 97–102°C)?

  • Methodological Answer : Variations arise from:

  • Polymorphism : Recrystallization solvents (e.g., EtOAc vs. hexane) can produce different crystalline forms .
  • Impurity profiles : Residual solvents (e.g., DCM) lower observed melting points; rigorous drying (MgSO₄) and sublimation reduce this effect .
    • Resolution : Perform DSC analysis to identify polymorphic transitions and purity-adjusted melting ranges .

Q. How to interpret conflicting bioactivity results in structure-activity relationship (SAR) studies?

  • Methodological Answer :

  • Propargyl group reactivity : The terminal alkyne may undergo click chemistry (e.g., CuAAC) in biological media, altering activity .
  • Control experiments : Include propargyl-free analogs to isolate the contribution of the pyrrolidine scaffold .
  • Metabolic stability : Assess hepatic microsome stability to rule out rapid degradation masking true activity .

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